molecular formula C12H11N3O2 B8805327 Phenyl (5-methylpyrazin-2-yl)carbamate CAS No. 625114-66-1

Phenyl (5-methylpyrazin-2-yl)carbamate

Cat. No. B8805327
Key on ui cas rn: 625114-66-1
M. Wt: 229.23 g/mol
InChI Key: VJGYRHPDNIRFQL-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

2-Amino-5-methyl-pyrazine (2.00 g, 21.25 mmol) was dissolved in THF (80 mL), cooled to 0° C., and treated with pyridine (1.77 g, 22.3 mmol) followed by the dropwise addition of phenylchloroformate (3.49 g, 22.3 mmol) in THF (30 mL). After stirring for 3 h, 100 mL of MeCN was added and the reaction mixture was reduced to a volume of 100 mL in vacuo. The title compound as white crystals was collected by filtration (2.5 g, 55%) and was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
3.49 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1.N1C=CC=CC=1.[C:15]1([O:21][C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CC#N>C1COCC1>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([NH:1][C:22](=[O:23])[O:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(N=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The title compound as white crystals was collected by filtration (2.5 g, 55%)
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1N=CC(=NC1)NC(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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